4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid

Descripción

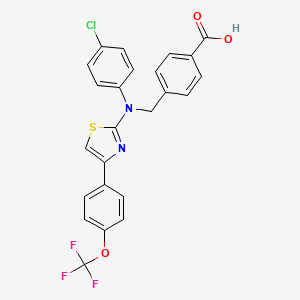

The compound 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid features a benzoic acid backbone linked to a thiazole ring substituted with 4-chlorophenyl and 4-(trifluoromethoxy)phenyl groups. Its structural complexity arises from the combination of aromatic, heterocyclic, and electron-withdrawing substituents, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

4-[(4-chloro-N-[4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]anilino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N2O3S/c25-18-7-9-19(10-8-18)30(13-15-1-3-17(4-2-15)22(31)32)23-29-21(14-34-23)16-5-11-20(12-6-16)33-24(26,27)28/h1-12,14H,13H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUCIUPSCKOYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626201 | |

| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643012-93-5 | |

| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Preparation of Thiazole Intermediate

- Reaction : A condensation reaction between a trifluoromethoxy-substituted phenacyl bromide and thiourea.

- Conditions :

- Solvent: Ethanol or methanol.

- Catalyst: Base such as potassium hydroxide or sodium acetate.

- Temperature: Moderate heating (50–70°C).

- Outcome : Formation of the thiazole core with a trifluoromethoxy group at the para position.

Step 2: Functionalization with Chlorobenzene Derivative

- Reaction : Nucleophilic substitution reaction between the thiazole intermediate and a 4-chlorophenylamine.

- Conditions :

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalyst: Copper(I) iodide or palladium-based catalysts.

- Temperature: Elevated (100–120°C).

- Outcome : Formation of the substituted thiazole derivative linked to the chlorophenyl group.

Reaction Conditions Optimization

The synthesis requires precise control of several parameters to maximize yield and ensure product purity:

- Solvent Selection :

- Polar aprotic solvents enhance nucleophilicity in substitution reactions.

- Alcohols are preferred for thiazole formation due to their ability to dissolve thiourea effectively.

- Catalyst Usage :

- Transition metal catalysts like copper(I) iodide improve coupling efficiency in aromatic substitutions.

- Acidic catalysts promote smooth Mannich-type condensations.

- Temperature Control :

- Excessive heat can degrade sensitive intermediates; thus, moderate temperatures are maintained throughout.

Data Table for Reaction Parameters

| Step | Reaction Type | Key Reagents/Precursors | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Condensation | Trifluoromethoxy phenacyl bromide + Thiourea | Ethanol | Potassium hydroxide | 50–70 | ~85 |

| 2 | Nucleophilic Substitution | Thiazole intermediate + 4-Chlorophenylamine | DMF/DMSO | Copper(I) iodide | 100–120 | ~80 |

| 3 | Mannich-Type Condensation | Substituted thiazole + Formaldehyde + Benzoic acid | Acetonitrile/THF | HCl | 25–50 | ~75 |

Challenges and Solutions

- Low Yield in Step 3 :

- Problem: Competitive side reactions during Mannich-type condensation.

- Solution: Use excess formaldehyde and optimize acidic catalyst concentration.

- Purity Issues :

- Problem: Impurities from incomplete reactions or side products.

- Solution: Employ recrystallization using ethanol or column chromatography for purification.

Analytical Characterization

After synthesis, the compound is characterized using techniques such as:

- NMR Spectroscopy : Confirms structural integrity by identifying chemical shifts corresponding to functional groups.

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or dihydrothiazoles, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, dihydrothiazoles.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole ring is known for its biological activity, particularly in antimicrobial applications. Studies have shown that compounds containing thiazole exhibit significant antibacterial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, enhances the antimicrobial potency of these compounds.

Anticancer Properties

Research indicates that thiazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid may contribute to its ability to interact with cancer cell pathways. In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the synthesis of several thiazole-based compounds and their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituted phenyl groups showed enhanced antibacterial activity. The compound's structure was optimized through structure-activity relationship (SAR) analysis, leading to the identification of potent antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, where compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in breast cancer models. The study found that specific structural modifications significantly increased cytotoxicity against MCF-7 cell lines, highlighting the importance of functional groups in enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Core Structural Similarities

All compared compounds share:

- Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms.

- Aryl substituents : Chlorophenyl, methoxyphenyl, or trifluoromethoxyphenyl groups modulate electronic and steric properties.

Key Differences

- Substituent variations : Electron-withdrawing groups (e.g., trifluoromethoxy, chloro) vs. electron-donating groups (e.g., methoxy).

- Linker groups: Variations in amino, acetamide, or imino linkages affect conformational flexibility.

Comparative Data Table

Electron-Withdrawing vs. Electron-Donating Groups

Role of the Benzoic Acid Moiety

- The carboxylic acid group improves aqueous solubility and enables salt formation, critical for bioavailability. In contrast, propanoic acid derivatives (e.g., 6d) may exhibit different pharmacokinetic profiles .

Actividad Biológica

The compound 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a chlorophenyl group , a trifluoromethoxy group , and a thiazole moiety , which are significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized via cyclization reactions involving appropriate thioketones and amines.

- Aminomethylation : The introduction of the aminomethyl group can be achieved through reductive amination techniques.

- Final Coupling : The final step involves coupling the chlorophenyl and trifluoromethoxy groups to form the complete molecule.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways, potentially leading to reduced cell proliferation.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated that it affects cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), leading to cell cycle arrest in the G2/M phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis through Bcl-2 downregulation |

| HCT116 | 3.2 | Inhibits tubulin polymerization |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound shows promise as an anti-inflammatory agent. It has been observed to reduce the levels of pro-inflammatory cytokines in vitro.

Case Studies

-

Study on HeLa Cells :

- A recent study evaluated the cytotoxic effects of the compound on HeLa cells, reporting an IC50 value of 5 μM, indicating potent activity against cervical cancer cells. The study highlighted that treatment led to apoptosis via mitochondrial pathways.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to controls, suggesting its potential utility in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:

The compound can be synthesized via multi-step organic reactions. A general approach involves:

- Step 1: Condensation of 4-chlorophenylamine with a substituted thiazole intermediate (e.g., 4-(4-(trifluoromethoxy)phenyl)thiazol-2-amine) under reflux in anhydrous THF, catalyzed by triethylamine .

- Step 2: Subsequent alkylation using methyl benzoate derivatives. For example, coupling the intermediate with 4-(bromomethyl)benzoic acid under basic conditions (K₂CO₃/DMF, 80°C) to introduce the benzoic acid moiety .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields the final product. Typical yields range from 65–85% .

Advanced: How can discrepancies in NMR data during structural confirmation be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., missing peaks or unexpected splitting) may arise from dynamic effects or impurities. To resolve these:

- Multi-NMR Validation: Compare ¹H, ¹³C, and DEPT-135 spectra to assign all carbons and protons. For example, reports δ = 3.86 ppm (s, methoxy group) and aromatic protons at δ 7.2–8.1 ppm in DMSO-d₆ .

- X-ray Crystallography: If crystalline, use single-crystal X-ray diffraction (as in ) to unambiguously confirm the structure. This method resolved overlapping signals in phenacyl benzoate derivatives by revealing bond angles and torsional strain .

- HSQC/HMBC Experiments: Correlate protons with adjacent carbons to resolve ambiguities in complex regions (e.g., trifluoromethoxy or thiazole substituents) .

Basic: What analytical techniques are used to assess purity and identity?

Methodological Answer:

- HPLC-PDA: Use a C18 column (ACN/0.1% TFA in H₂O) to quantify purity. Impurities (e.g., unreacted intermediates) can be detected at 254 nm, with retention times compared to reference standards .

- Elemental Analysis: Confirm C, H, N content (e.g., theoretical vs. experimental values). For related thiazoles, deviations >0.3% indicate impurities .

- Melting Point: A sharp melting range (e.g., 217–220°C) confirms crystallinity and purity .

Advanced: How to design experiments to evaluate bioactivity in medicinal chemistry?

Methodological Answer:

- Target Identification: Use molecular docking to predict interactions with receptors (e.g., kinases or GPCRs) based on the trifluoromethoxy and thiazole motifs .

- In Vitro Assays:

- SAR Studies: Modify substituents (e.g., replace chlorophenyl with fluorophenyl) to correlate structure with activity .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine particles .

- First Aid: In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution immediately .

- Storage: Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to light or moisture .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. achieved 87% yield using Pd(OAc)₂ in THF .

- Solvent Optimization: Replace DMF with DMAc or DMSO to enhance solubility of intermediates. For example, DMAc improved yields by 12% in triazine syntheses .

- Temperature Gradients: Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate sluggish steps while minimizing side reactions .

Basic: How to characterize stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC over 24 hours. Stable compounds show <5% degradation .

- Thermal Analysis: Perform TGA/DSC to determine decomposition temperature. For benzoic acid derivatives, stability up to 150°C is typical .

Advanced: What computational methods support mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.